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molecular formula C9H13NO B8331723 4,6-diethyl-2(1H)-pyridinone

4,6-diethyl-2(1H)-pyridinone

Cat. No. B8331723
M. Wt: 151.21 g/mol
InChI Key: QKYXQYQFLULGMM-UHFFFAOYSA-N
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Patent
US04451469

Procedure details

Basu [J. Indian Chem. Soc. 7, 815 (822-3) (1930)] describes the preparation of 3-cyano-4,6-diethyl-2(1H)-pyridinone (p. 822, VI) by reacting dipropionylmethane with cyanoacetamide in ethanol in the presence of diethylamine. In this same paper Basu heated 3-cyano-4,6-diethyl-2(1H)-pyridinone with concentrated hydrochloric acid to produce 4,6-diethyl-2(1H)-pyridinone (pp. 822-3).
[Compound]
Name
( 822-3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-cyano-4,6-diethyl-2(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3-cyano-4,6-diethyl-2(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([C:3]1[C:4](=[O:13])[NH:5][C:6]([CH2:11][CH3:12])=[CH:7][C:8]=1[CH2:9][CH3:10])#N.C(CC(=O)CC)(=O)CC.C(CC(N)=O)#N.C(NCC)C.Cl>C(O)C>[CH2:9]([C:8]1[CH:7]=[C:6]([CH2:11][CH3:12])[NH:5][C:4](=[O:13])[CH:3]=1)[CH3:10]

Inputs

Step One
Name
( 822-3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-cyano-4,6-diethyl-2(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C(NC(=CC1CC)CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)CC(CC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC
Step Six
Name
3-cyano-4,6-diethyl-2(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C(NC(=CC1CC)CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(NC(=C1)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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